Carmichaenine C

diterpenoid alkaloid positional isomer structure–activity relationship

Carmichaenine C is an aconitine-type C19-diterpenoid alkaloid (CAS 2065228-61-5; molecular formula C30H41NO7; MW 527.6 g·mol−1) originally isolated from the aerial parts of Aconitum carmichaeli (Ranunculaceae). It belongs to a family of highly oxygenated, polycyclic alkaloids characterized by the aconitane skeleton.

Molecular Formula C30H41NO7
Molecular Weight 527.6 g/mol
Cat. No. B12303059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarmichaenine C
Molecular FormulaC30H41NO7
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)O)O)O)COC
InChIInChI=1S/C30H41NO7/c1-4-31-14-28(15-36-2)11-10-20(32)30-18-12-17-19(37-3)13-29(35,22(26(30)31)23(33)25(28)30)21(18)24(17)38-27(34)16-8-6-5-7-9-16/h5-9,17-26,32-33,35H,4,10-15H2,1-3H3
InChIKeyDQTNVONSIQDYGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Carmichaenine C — Structural Identity, Sourcing Baseline, and Comparator Landscape for Procurement Decisions


Carmichaenine C is an aconitine-type C19-diterpenoid alkaloid (CAS 2065228-61-5; molecular formula C30H41NO7; MW 527.6 g·mol−1) originally isolated from the aerial parts of Aconitum carmichaeli (Ranunculaceae) [1]. It belongs to a family of highly oxygenated, polycyclic alkaloids characterized by the aconitane skeleton. Carmichaenine C is distinguished by a 14‑O‑benzoyl substitution, a feature it shares with carmichaenine D but not with the 8‑O‑benzoyl isomers carmichaenine A and E [1]. The most proximate comparators are carmichaenine A, carmichaenine D, 14‑benzoylneoline, neoline, songorine, and aconitine [1][2]. For laboratories procuring this compound, the primary purchase justifications center on positional isomer purity, the unique 14‑benzoyl pharmacophore, and the ability to access a relatively uncharacterized member of the C19‑diterpenoid alkaloid series for structure–activity relationship (SAR) expansion or cardiac-safety profiling.

Why Carmichaenine C Cannot Be Replaced by Carmichaenine A, D, or Other In‑Class Alkaloids


C19-diterpenoid alkaloids cannot be treated as interchangeable commodity reagents. Positional isomerism of the benzoyl ester (C‑8 vs C‑14) fundamentally alters hydrogen‑bonding capacity, molecular shape, and electron distribution across the aconitane core [1]. Even subtle modifications—such as the C‑13 hydroxymethyl in carmichaenine C versus the C‑13 methoxymethyl in carmichaenine D—can shift log‑P, metabolic stability, and ion‑channel engagement [1][2]. Class‑level evidence from hERG patch‑clamp screening demonstrates that closely related diterpenoid alkaloids exhibit a wide range of potassium‑channel inhibition (from <6% to >50% block at 10 µM), making cardiac liability highly substitution‑dependent [2]. Consequently, a procurement choice of carmichaenine C over a near neighbor is an explicit selection of a specific 14‑benzoyl‑substituted pharmacophore with a defined hydrogen‑bond donor at C‑13—a combination that cannot be recapitulated by any other commercially available congener.

Carmichaenine C — Quantitative Differentiation Evidence vs. Closest Structural Analogs


Benzoyl Ester Positional Isomerism: Carmichaenine C (14‑O‑Benzoyl) vs. Carmichaenine A and E (8‑O‑Benzoyl)

Carmichaenine C bears a benzoyl ester at the C‑14 position of the aconitane core, whereas carmichaenine A and E are 8‑O‑benzoyl isomers [REFS-1a]. This positional difference alters the spatial presentation of the aromatic ring relative to the nitrogen‑containing E‑ring, a region critical for ligand–ion channel interactions in diterpenoid alkaloids. In a class‑level hERG patch‑clamp study of 24 structurally diverse Aconitum alkaloids tested at 10 µM, compounds with distinct esterification patterns displayed inhibition ranging from 6% to >50% block [REFS-1b]. Although direct head‑to‑head hERG data for carmichaenine C itself are not yet published, the benzoyl‑position‑dependent activity landscape demonstrates that 14‑O‑benzoyl and 8‑O‑benzoyl isomers cannot be assumed to possess equivalent cardiac ion‑channel profiles.

diterpenoid alkaloid positional isomer structure–activity relationship ion channel pharmacology

C‑13 Substituent Differentiation: Carmichaenine C (Hydroxymethyl) vs. Carmichaenine D (Methoxymethyl)

Among the two 14‑O‑benzoyl congeners isolated from A. carmichaeli, carmichaenine C possesses a hydroxymethyl (–CH2OH) substituent at C‑13, whereas carmichaenine D carries a methoxymethyl (–CH2OCH3) at the same position [REFS-2a]. This single‑atom difference (H vs. CH3) converts a hydrogen‑bond donor into a purely hydrophobic methyl ether, altering the compound’s capacity for polar interactions and likely its phase‑I metabolic susceptibility. The molecular formula of both compounds is C30H41NO7, yielding an identical molecular weight (527.6 g·mol−1), which means that mass‑based quality control alone cannot discriminate them; chromatographic or NMR confirmation is essential [REFS-2a][REFS-2b].

diterpenoid alkaloid functional group substitution hydrogen‑bond donor metabolic stability

Pharmacological Characterization Gap: Carmichaenine C vs. Well‑Studied Class Members (Aconitine, Songorine, 14‑Benzoylneoline)

Unlike aconitine (hERG IC50 <1 µM; extensive cardiotoxicity characterization), songorine (reported Nav and hERG data), or 14‑benzoylneoline (cytotoxicity panels published), carmichaenine C currently lacks publicly available quantitative pharmacology data in peer‑reviewed literature [REFS-3a][REFS-3b]. A systematic hERG screen of 24 diterpenoid alkaloids at 10 µM included neoline, songoramine, and gigactonine but did not include any carmichaenine congeners [REFS-3b]. This absence of ion‑channel, cytotoxicity, and ADME data positions carmichaenine C as a ‘blank‑slate’ probe molecule suitable for de‑novo target‑identification or safety‑liability profiling studies, in contrast to heavily annotated analogs where pharmacology is already well‑defined.

diterpenoid alkaloid pharmacological profiling ion channel cardiotoxicity

Class‑Level hERG Liability Stratification: Structural Determinants of Cardiac K⁺ Channel Inhibition

In a panel of 24 diterpenoid alkaloids tested by automated patch clamp (QPatch‑16) at 10 µM, aconitine, 14‑benzoylaconine 8‑O‑palmitate, songoramine, gigactonine, and neolinine produced significant hERG current inhibition, whereas the majority of compounds (including neoline, songorine, and several C19‑type analogs) exhibited only low (6–21%) block [1]. This demonstrates that within the aconitane structural class, hERG activity is not a class‑wide property but is exquisitely sensitive to esterification pattern and hydroxylation state. Carmichaenine C, bearing a 14‑O‑benzoyl group but lacking the 8‑O‑substituent present in the strongly inhibitory analogs, may—by structural inference—fall into the low‑inhibition cluster, although direct experimental confirmation is required.

hERG potassium channel cardiotoxicity diterpenoid alkaloid safety pharmacology

Purity and Identity Assurance: Carmichaenine C Commercial Specifications vs. Co‑Isolated Congeners

Commercial suppliers specify carmichaenine C at ≥98% purity (HPLC), with identity confirmed by NMR and MS [REFS-5a]. Because carmichaenine C and carmichaenine D are isobaric (identical molecular formula C30H41NO7; MW 527.6 g·mol−1) [REFS-5b], MS alone cannot distinguish between them. The presence of the C‑13 hydroxymethyl in carmichaenine C versus the C‑13 methoxymethyl in carmichaenine D produces distinct ¹H‑NMR chemical shifts (δ ~3.3–3.5 ppm for the methoxy singlet in D, absent in C), providing a definitive orthogonal identity check [REFS-5b]. This analytical discrimination is essential for laboratories that require unambiguous compound identity for SAR or pharmacological studies.

quality control HPLC purity isomer discrimination procurement specification

Carmichaenine C — High‑Value Application Scenarios Grounded in Quantitative Differentiation Evidence


Cardiac Ion‑Channel Safety Profiling of 14‑O‑Benzoyl Diterpenoid Alkaloids

Carmichaenine C serves as a structurally defined 14‑O‑benzoyl probe for hERG and Nav channel screening. Class‑level data show that hERG inhibition among diterpenoid alkaloids is highly substitution‑dependent (6–>50% block at 10 µM) [1]. By testing carmichaenine C alongside its 8‑O‑benzoyl isomers (carmichaenine A/E) and the C‑13 methoxymethyl analog (carmichaenine D), a laboratory can systematically map the contribution of benzoyl position and C‑13 functionality to cardiac ion‑channel liability.

Structure–Activity Relationship (SAR) Expansion Around the Aconitane 14‑Position

The 14‑O‑benzoyl group is a conserved pharmacophore in many bioactive diterpenoid alkaloids, yet most published SAR is built around 8‑O‑substituted or 8,14‑di‑substituted scaffolds [1]. Carmichaenine C offers a unique 14‑mono‑benzoyl template with a free C‑13 hydroxymethyl, enabling exploration of hydrogen‑bond interactions that are sterically or electronically inaccessible in carmichaenine D (methoxymethyl) or in doubly esterified analogs such as aconitine [2].

Natural Product Library Assembly for Phenotypic Screening

For institutions building diversity‑oriented natural product screening collections, carmichaenine C represents a relatively uncharacterized C19-diterpenoid alkaloid chemotype [1][2]. Its inclusion adds a 14‑benzoyl‑aconitane scaffold that is underrepresented in most commercial libraries, providing an opportunity for novel target identification in phenotypic assays where the pharmacology of heavily annotated analogs (e.g., aconitine, songorine) is already de‑risked.

Analytical Reference Standard for Isomer‑Specific Quality Control

Because carmichaenine C is isobaric with carmichaenine D (both MW 527.6 g·mol−1; identical molecular formula) [1], it serves as a valuable reference standard for developing HPLC or NMR methods capable of resolving co‑eluting 14‑O‑benzoyl positional isomers. This is directly relevant to quality control laboratories tasked with verifying the identity of Aconitum‑derived extracts or purified natural products [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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